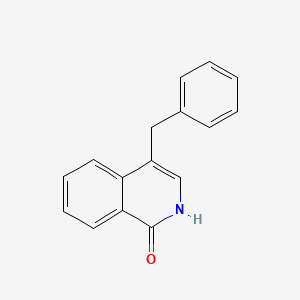

4-Benzylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

60813-39-0 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-benzyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H13NO/c18-16-15-9-5-4-8-14(15)13(11-17-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) |

InChI Key |

SPSFKUNCYSHNOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzylisoquinolin 1 2h One and Analogues

Strategies Involving Cyclization Reactions

Cyclization reactions represent the most classical and fundamental approach to building the isoquinoline (B145761) core. These methods typically involve the formation of the heterocyclic ring from an acyclic precursor through an intramolecular reaction. Over the years, seminal name reactions have been modified and optimized to improve efficiency, substrate scope, and reaction conditions.

Modified Bischler-Napieralski Reactions

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgorganic-chemistry.orgnrochemistry.com Discovered in 1893, this reaction traditionally requires harsh conditions, such as refluxing in phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

Modern modifications have focused on implementing milder conditions to accommodate sensitive functional groups and improve yields. A significant advancement involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine. nih.gov This system allows for amide activation at low temperatures, followed by cyclodehydration upon warming, often resulting in shorter reaction times and higher yields for a wide range of N-phenethylamide derivatives. nih.gov

The initial product of this reaction is a 3,4-dihydroisoquinoline, which must be subsequently oxidized to form the aromatic isoquinoline ring. Further oxidation is then required to yield the final isoquinolin-1(2H)-one. To achieve the specific 4-benzyl substitution pattern, the strategy would necessitate starting with a precursor already containing the benzyl (B1604629) group at the appropriate position of the β-arylethylamide.

| Reaction | Reagents | Key Features | Product Type |

| Classical Bischler-Napieralski | POCl₃, P₂O₅, reflux | High temperatures, strong acid | 3,4-Dihydroisoquinoline |

| Modified Bischler-Napieralski | Tf₂O, 2-chloropyridine | Mild conditions (-20 °C to 0 °C) | 3,4-Dihydroisoquinoline |

Advanced Pictet-Spengler Reactions

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. name-reaction.comorganicreactions.org This reaction is a cornerstone in the synthesis of numerous isoquinoline alkaloids. mdpi.com

"Advanced" Pictet-Spengler strategies often focus on achieving high stereoselectivity or mimicking biological pathways. For instance, the use of chiral catalysts can facilitate asymmetric Pictet–Spengler reactions, yielding enantioenriched tetrahydroisoquinolines. acs.org Furthermore, biomimetic approaches employ enzymes like norcoclaurine synthase (NCS), which catalyzes the stereoselective condensation of dopamine (B1211576) and aldehydes to produce (S)-tetrahydroisoquinolines, a key step in the biosynthesis of benzylisoquinoline alkaloids in plants. nih.govresearchgate.net

To access the 4-benzylisoquinolin-1(2H)-one core from a Pictet-Spengler product, the resulting tetrahydroisoquinoline must undergo a two-stage oxidation process: first to the aromatic isoquinoline and then to the corresponding isoquinolin-1(2H)-one. The benzyl group at the C4 position would need to be introduced either by using a substituted β-arylethylamine precursor or by functionalizing the isoquinoline ring after its formation.

| Method | Catalyst/Mediator | Key Advantage | Initial Product |

| Classical Pictet-Spengler | Acid (e.g., HCl) | Direct, atom-economical | Tetrahydroisoquinoline |

| Asymmetric Catalysis | Chiral organocatalysts (e.g., IDPi) acs.org | Enantioselectivity acs.org | Chiral Tetrahydroisoquinoline acs.org |

| Enzymatic Synthesis | Norcoclaurine Synthase (NCS) researchgate.net | High stereoselectivity, biomimetic researchgate.net | (S)-Tetrahydroisoquinoline researchgate.net |

Reissert-Type Reactions and Derivatives

Reissert compounds are versatile intermediates used extensively in the synthesis of isoquinoline derivatives, particularly for the introduction of substituents at the C1 position. clockss.org The reaction typically involves treating an isoquinoline with an acid chloride and a cyanide source, such as trimethylsilyl (B98337) cyanide, to form a 1-cyano-1,2-dihydroisoquinoline derivative. clockss.org

A key feature of Reissert chemistry is the ability to generate a carbanion at the C1 position by treatment with a base. This carbanion can then react with various electrophiles. For the synthesis of 1-benzylisoquinolines, the Reissert anion is reacted with a benzyl halide. rsc.org The resulting 1-benzyl Reissert compound can then be hydrolyzed, typically under acidic or basic conditions, to eliminate the N-acyl group and cyanide, yielding the 1-benzylisoquinoline (B1618099). rsc.org

While this method is highly effective for C1-benzylation, achieving the 4-benzyl isomer is not straightforward and would require subsequent rearrangement or functionalization steps. The final conversion to the isoquinolin-1(2H)-one target would involve oxidation of the heterocyclic ring.

Novel Approaches Utilizing Isoquinolin-1(2H)-one Activation

In contrast to building the ring from scratch, modern strategies increasingly focus on the direct functionalization of the pre-formed isoquinolin-1(2H)-one core. These methods offer greater efficiency and modularity, allowing for the late-stage introduction of substituents at specific positions.

Generation of C1- and C4-Substituted Isoquinolinone Libraries

The isoquinolin-1(2H)-one ring system serves as a robust scaffold for developing libraries of substituted analogues for medicinal chemistry and materials science. Novel synthetic methods that allow for the regioselective introduction of substituents at various positions, including C1 and C4, are highly valuable. Metal-free approaches, such as those using hypervalent iodine reagents, can facilitate rapid intramolecular C–H/N–H functionalization to construct polycyclic isoquinolinone derivatives under mild conditions. rsc.org

Regioselective Direct Ring Metalation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. These strategies provide a direct and atom-economical pathway to C-C bond formation, avoiding the need for pre-functionalized starting materials.

For the synthesis of 4-substituted isoquinolin-1(2H)-ones, rhodium(III)-catalyzed annulation reactions have shown excellent regioselectivity. rsc.org For instance, the reaction of N-methoxybenzamides with diazo compounds can proceed via C-H activation, cyclization, and condensation to afford multi-substituted isoquinolinones in good to excellent yields. rsc.org Similarly, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoates provides a complementary and highly regioselective route to substituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be further derivatized. mdpi.com These methods often rely on a directing group, such as the N-methoxy group, to guide the metal catalyst to a specific ortho C-H bond, enabling precise control over the position of substitution.

| Method | Catalyst | Reactants | Key Feature |

| Rh(III)-Catalyzed Annulation rsc.org | [RhCp*Cl₂]₂ | N-methoxybenzamide + Diazo compound | High regioselectivity for C4-functionalization rsc.org |

| Pd(II)-Catalyzed Annulation mdpi.com | Pd(CH₃CN)₂Cl₂ | N-methoxybenzamide + Allenoate | Access to 3,4-dihydroisoquinolin-1(2H)-ones mdpi.com |

Green Chemistry and Enzymatic Synthesis Approaches

In the quest for more sustainable and environmentally benign chemical processes, green chemistry principles and enzymatic methodologies are increasingly being applied to the synthesis of complex molecules like this compound. These approaches offer advantages in terms of reduced waste, milder reaction conditions, and high selectivity.

Biocatalytic Pathways for Benzylisoquinolinone Core Construction

The direct biocatalytic construction of the isoquinolin-1(2H)-one core is an emerging area of research. While the enzymatic synthesis of the related benzylisoquinoline alkaloids is well-documented, pathways leading specifically to the oxidized isoquinolinone ring are less established. However, research into enzymes that can perform oxidative cyclizations is paving the way for future developments.

One notable example in a related class of compounds involves the use of monoamine oxidase (MAO-N) biocatalysts for the oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding aromatic quinoline (B57606) derivatives. This demonstrates the potential of oxidases to perform key aromatization steps. Additionally, horseradish peroxidase (HRP) has been utilized in a chemoenzymatic sequence to convert N-cyclopropyl-N-alkylanilines into 2-quinolones northumbria.ac.uk. These enzymatic strategies, while not directly applied to this compound, suggest that with appropriate enzyme engineering and substrate design, biocatalytic routes to this scaffold are feasible.

Current research efforts are focused on discovering and engineering enzymes, such as oxidases and cyclases, that can catalyze the specific bond formations required for the isoquinolinone core. The goal is to develop enzymatic cascades that can convert simple, readily available precursors into the target molecule in a single pot, under mild, aqueous conditions.

Microbial Engineering for Production of Benzylisoquinoline Precursors and Analogues

Significant strides have been made in the microbial production of precursors for benzylisoquinoline alkaloids (BIAs), a large and structurally diverse family of plant secondary metabolites. These advancements are highly relevant to the synthesis of this compound, as the core building blocks are shared. Engineered microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce key BIA intermediates from simple carbon sources like glucose. berkeley.edu

The biosynthesis of BIAs in plants begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central intermediate for all BIAs. Metabolic engineering strategies have focused on introducing and optimizing the expression of plant-derived enzymes in microbial hosts to create "microbial factories" for these precursors.

For instance, engineered E. coli strains have been developed to produce (S)-reticuline, a key branch-point intermediate in BIA biosynthesis, from dopamine. This was achieved by introducing the necessary biosynthetic genes from plants. Furthermore, co-culture systems of engineered E. coli and S. cerevisiae have been employed to produce more complex BIAs like magnoflorine (B1675912) and scoulerine.

The table below summarizes some of the key enzymes and microbial hosts involved in the production of BIA precursors.

| Enzyme/Protein | Function | Microbial Host(s) | Precursor/Product |

| Tyrosine hydroxylase (TyrH) | Converts L-tyrosine to L-DOPA | E. coli, S. cerevisiae | L-DOPA |

| DOPA decarboxylase (DDC) | Converts L-DOPA to dopamine | E. coli, S. cerevisiae | Dopamine |

| Norcoclaurine synthase (NCS) | Condenses dopamine and 4-HPAA | E. coli, S. cerevisiae | (S)-norcoclaurine |

| Norcoclaurine 6-O-methyltransferase (6OMT) | Methylates (S)-norcoclaurine | E. coli, S. cerevisiae | Coclaurine |

| Coclaurine N-methyltransferase (CNMT) | Methylates coclaurine | E. coli, S. cerevisiae | N-methylcoclaurine |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Methylates N-methylcoclaurine | E. coli, S. cerevisiae | (S)-reticuline |

These engineered microbial systems provide a sustainable and scalable platform for the production of the necessary precursors for this compound and its analogues. By integrating additional enzymatic steps, it is conceivable that these platforms could be extended to produce the final target compounds directly.

One-Pot Multicomponent Reactions for Isoquinolinone Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. These reactions allow for the construction of complex molecular architectures from three or more starting materials in a single synthetic operation, avoiding the need for isolation and purification of intermediates. Several MCRs have been developed for the synthesis of the isoquinolin-1(2H)-one scaffold.

One such approach involves a reaction sequence initiated by the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multicomponent reaction between an aminopyridine, an aldehyde, and an isocyanide. The adduct from this reaction can then undergo further transformations, such as N-acylation and intramolecular Diels-Alder reactions, to construct fused isoquinolinone systems. researchgate.netmdpi.com

Another green and efficient method utilizes ultrasound irradiation to promote a one-pot, two-step synthesis of isoquinolin-1(2H)-one derivatives. This process involves a copper-catalyzed α-arylation of ketones with 2-iodobenzamide, followed by an intramolecular C-N bond cyclization. nih.govtechnologypublisher.com The use of ultrasound as an energy source aligns with the principles of green chemistry by often leading to shorter reaction times and higher yields.

Transition-metal-catalyzed reactions have also been extensively explored for the one-pot synthesis of isoquinolinones. For example, a rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate (acting as an acetylene (B1199291) surrogate) provides a mild and environmentally friendly route to 3,4-unsubstituted isoquinolinones. berkeley.edu This reaction is performed in ethanol, a biomass-derived solvent, and does not require stoichiometric external oxidants.

The table below highlights some of the key features of various one-pot multicomponent reactions for the synthesis of isoquinolin-1(2H)-ones.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |

| Groebke–Blackburn–Bienaymé (GBB) initiated sequence | Aminopyridine, aldehyde, isocyanide | Yb(OTf)₃, microwave irradiation | Forms complex fused isoquinolinone systems |

| Ultrasound-assisted α-arylation/cyclization | 2-Iodobenzamide, ketone | Copper catalyst, ultrasound | Green and efficient, uses ultrasound energy |

| Rhodium-catalyzed C-H activation/annulation | N-Methoxybenzamide, vinylene carbonate | [Cp*RhCl₂]₂, ethanol, room temperature | Mild conditions, environmentally friendly solvent, no external oxidant |

| Metal-free radical cyclization | Vinyl isonitrile, alcohol | Microwave irradiation | Avoids the use of transition metals |

These one-pot multicomponent strategies provide versatile and efficient pathways to a wide range of substituted isoquinolin-1(2H)-ones, including those with the 4-benzyl substitution pattern, and represent a significant advancement in the synthesis of this important class of compounds.

Biosynthetic Pathways and Metabolic Engineering of Benzylisoquinolinone Alkaloids

Elucidation of Key Enzymatic Steps in Benzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is a complex, multi-step process that begins with amino acid precursors and involves a series of highly specific enzymatic reactions. This pathway is responsible for producing approximately 2,500 known compounds, many with significant pharmacological properties. oup.comnih.gov The core of this pathway involves the condensation of two tyrosine derivatives to form the fundamental benzylisoquinoline scaffold. oup.comwikipedia.org

Precursor Formation: Tyrosine and Phenylalanine Metabolism

The journey to creating benzylisoquinoline alkaloids begins with the aromatic amino acid L-tyrosine. frontiersin.org Through a series of enzymatic transformations, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgnih.gov

Dopamine Pathway : L-tyrosine is first hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine) by tyrosine hydroxylase. Subsequently, DOPA decarboxylase (DDC) removes the carboxyl group to yield dopamine. nih.gov

4-HPAA Pathway : In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TyrAT). This intermediate is then decarboxylated by 4-hydroxyphenylpyruvate decarboxylase to form 4-HPAA. nih.gov

These two molecules, dopamine and 4-HPAA, serve as the foundational components that converge in the first committed step of BIA biosynthesis. oup.com

Norcoclaurine Synthase (NCS) Catalysis and Stereoselectivity

The first committed step in the biosynthesis of nearly all BIAs is the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA. oup.comwikipedia.org This crucial reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). wikipedia.orgfrontiersin.org The reaction forms the 1-benzylisoquinoline (B1618099) core structure and establishes a critical chiral center, yielding exclusively the (S)-enantiomer of norcoclaurine, which is the precursor for a vast diversity of subsequent alkaloids. oup.comoup.com

NCS is a unique enzyme belonging to the PR10/Bet v 1 protein family and is functionally distinct from other enzymes in BIA metabolism. oup.comoup.com While NCS is strictly stereoselective for producing (S)-norcoclaurine, it can exhibit some substrate promiscuity, accepting various aldehydes, a characteristic that could be exploited for the biocatalytic synthesis of novel alkaloids. oup.com

Methyltransferase and Hydroxylase Activities (e.g., 6-OMT, CNMT, 4'-OMT, CYP80B1)

Following the formation of (S)-norcoclaurine, the scaffold undergoes a series of decorative modifications, primarily through the action of methyltransferases and hydroxylases. These enzymes add functional groups that are critical for the structure and activity of the final alkaloid products. The sequential reactions leading to the key intermediate (S)-reticuline are as follows:

(S)-norcoclaurine is first methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine. frontiersin.org

Next, the secondary amine is methylated by coclaurine N-methyltransferase (CNMT) , yielding (S)-N-methylcoclaurine. frontiersin.orgresearchgate.net

A hydroxylation reaction at the 3'-position is then catalyzed by a cytochrome P450 enzyme, (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B1) , to form (S)-3′-hydroxy-N-methylcoclaurine. researchgate.net

Finally, the 4'-hydroxyl group is methylated by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) , resulting in the formation of (S)-reticuline. frontiersin.orgnih.gov

These enzymatic steps are essential for guiding intermediates into specific downstream branches of the BIA pathway. frontiersin.org

Reticuline as a Central Branch-Point Intermediate

(S)-Reticuline is arguably the most important intermediate in BIA metabolism, standing at a major metabolic crossroads. oup.comfrontiersin.orgnih.gov From this central hub, the pathway diverges into several distinct branches, each leading to a different structural class of alkaloids, including:

Morphinan alkaloids (e.g., morphine, codeine)

Protoberberine alkaloids (e.g., berberine)

Benzophenanthridine alkaloids (e.g., sanguinarine)

Aporphine alkaloids (e.g., magnoflorine) nih.gov

The fate of (S)-reticuline is determined by the specific enzymes present in a given plant species. For instance, the berberine (B55584) bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, the precursor to protoberberines. nih.govfrontiersin.org Alternatively, for the synthesis of morphinan alkaloids, (S)-reticuline must first be epimerized to its (R)-reticuline stereoisomer. oup.com This pivotal role makes reticuline a key target for metabolic engineering efforts.

Functional Genomics and Enzyme Characterization in Benzylisoquinoline Alkaloid Pathways

Advances in functional genomics, including transcriptomics, proteomics, and metabolomics, have revolutionized the discovery and characterization of enzymes involved in BIA biosynthesis. oup.com By integrating these multi-omics approaches, researchers can identify candidate genes encoding the enzymes responsible for specific catalytic steps. frontiersin.org

For example, transcriptome analysis of BIA-producing plants like Papaver somniferum (opium poppy) and Coptis japonica has led to the identification of numerous genes for O-methyltransferases, N-methyltransferases, and cytochrome P450 monooxygenases. nih.govfrontiersin.org Once candidate genes are identified, their functions are confirmed through heterologous expression in microbial hosts (like E. coli or yeast) or through gene silencing techniques (like VIGS) in the native plant. mdpi.com This process allows for detailed biochemical characterization of the recombinant proteins, including their substrate specificity, catalytic efficiency, and stereoselectivity. These studies have been instrumental in piecing together the complex network of reactions from tyrosine to the final alkaloid products. oup.com

Heterologous Biosynthesis and Metabolic Engineering in Microbial Hosts

The complexity of BIA pathways and the low abundance of many valuable alkaloids in their native plants have driven the development of microbial production platforms. nih.govresearchgate.net Metabolic engineering aims to reconstruct these plant-based pathways in tractable microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast). oup.comnih.gov

This synthetic biology approach offers several advantages, including rapid production, scalability, and the potential to synthesize novel, non-natural alkaloids. nih.govnih.gov Scientists have successfully engineered microbes to produce key BIA intermediates. For instance, researchers have assembled the necessary enzymes in E. coli to convert dopamine into (S)-reticuline. nih.gov Furthermore, by combining enzymes from different plant sources and even human enzymes in yeast, pathways have been constructed to produce downstream products like the protoberberine precursor (S)-scoulerine and even early morphinan alkaloids. nih.gov

Key challenges in this field include optimizing enzyme expression, ensuring the availability of precursors, and managing pathway bottlenecks or promiscuous enzyme activities that can lead to unwanted side products. nih.gov Despite these hurdles, microbial factories represent a promising, sustainable alternative to agricultural sourcing for the production of valuable benzylisoquinoline alkaloids. nih.gov

Saccharomyces cerevisiae Systems for Benzylisoquinolinone Production

The metabolic engineering of Saccharomyces cerevisiae has established it as a crucial platform for producing benzylisoquinoline alkaloids (BIAs), including the central intermediate (S)-reticuline. Early efforts in engineering yeast for BIA production focused on reconstructing the pathway from commercially available substrates. A foundational study reported the production of (S)-reticuline and its (R)-enantiomer by introducing key plant-derived enzymes into yeast. nih.govresearchgate.net Specifically, the integration of norcoclaurine 6-O-methyltransferase (6OMT), coclaurine-N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) from Papaver somniferum enabled the conversion of the substrate norlaudanosoline to reticuline. nih.gov

Subsequent research has focused on achieving de novo synthesis of BIAs from simple carbon sources like glucose. A significant breakthrough was the reconstruction of the dopamine synthesis pathway in yeast, which is a critical precursor for BIA formation. nih.gov This involved expressing heterologous tyrosine hydroxylase (TyrH) enzymes to convert tyrosine to L-DOPA, which is then converted to dopamine. nih.gov The first committed step in the BIA pathway, the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), is catalyzed by norcoclaurine synthase (NCS). nih.govoup.com By expressing NCS along with the subsequent methylation and hydroxylation enzymes, researchers successfully produced (S)-reticuline de novo. nih.gov

Engineered yeast systems have also been expanded to produce more complex downstream BIAs. By integrating enzymes from various plant sources, pathways leading to sanguinarine (B192314), berberine, and morphinan alkaloids have been demonstrated. nih.govcaltech.edu For instance, the expression of berberine bridge enzyme (BBE) in an (S)-reticuline-producing yeast strain led to the synthesis of (S)-scoulerine, a precursor to berberine. nih.gov Similarly, the introduction of a human cytochrome P450 enzyme demonstrated a novel activity in converting (R)-reticuline to the morphinan alkaloid salutaridine. nih.govcaltech.edu These modular approaches highlight the flexibility of the yeast platform for creating a diverse range of valuable compounds.

| Milestone | Product | Titer/Yield | Key Enzymes/Substrates |

| First (S)-reticuline producing yeast | (S)-reticuline | Not specified | 6OMT, CNMT, 4′OMT from P. somniferum; Substrate: Norlaudanosoline |

| De novo (S)-reticuline production | (S)-reticuline | 80.6 µg/L | Plant TyrH, DODC, NCS, 6OMT, CNMT, 4'OMT, CYP80B1 |

| High-level (S)-reticuline production | (S)-reticuline | 4.6 g/L | CYP76AD5 (TyrH ortholog), optimized gene copy numbers |

| Downstream product synthesis | Canadine | 1.8 mg/L | Enzyme variant screening and copy number variation |

| Downstream product synthesis | Berberine | 6.5 µg/L | Extended pathway from Canadine |

| Morphinan alkaloid precursor | Salutaridine | ~20 mg/L | From (R)-reticuline using a human P450 |

Escherichia coli Platforms for Benzylisoquinolinone Precursor Synthesis

Escherichia coli has been developed as a robust platform for the fermentative production of BIA precursors, most notably (S)-reticuline. frontiersin.org The bacterium's rapid growth and well-understood genetics make it an attractive host for synthesizing pathway intermediates. frontiersin.org One of the initial successes involved engineering E. coli to produce (S)-reticuline from dopamine supplied in the culture medium. oup.compnas.org This was achieved by expressing a suite of enzymes, including a monoamine oxidase (MAO) from Micrococcus luteus to produce 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA), followed by norcoclaurine synthase (NCS), 6-O-methyltransferase (6OMT), coclaurine-N-methyltransferase (CNMT), and 4′-O-methyltransferase (4′OMT) from Coptis japonica. oup.comresearchgate.net

Further advancements enabled the de novo synthesis of these precursors from simple carbon sources. By engineering the upstream shikimate pathway to overproduce L-tyrosine, the primary precursor, and introducing enzymes like tyrosinase and DOPA decarboxylase, the entire pathway to dopamine and subsequently to (S)-reticuline was established within E. coli. oup.comnih.gov An early demonstration of this approach yielded 2.0 mg/L of (R,S)-reticuline from dopamine. pnas.org A more refined system, utilizing crude enzymes from transgenic E. coli, achieved a significantly higher yield of 55 mg/L of (S)-reticuline from dopamine within one hour. nih.govpnas.org

A powerful strategy that has emerged is the use of co-culture systems, combining the strengths of both E. coli and S. cerevisiae. frontiersin.orgpnas.org In this two-step synthesis, E. coli is first used to fermentatively produce the intermediate reticuline. pnas.org Subsequently, engineered S. cerevisiae cells, which are better suited for expressing membrane-bound cytochrome P450 enzymes required for many downstream modifications, are added to the culture. pnas.orgresearchgate.net This method has been successfully used to produce magnoflorine (B1675912) and (S)-scoulerine from dopamine, with the final conversion from reticuline occurring in the yeast cells. nih.govpnas.org This combined microbial system leverages the high-yield precursor production in E. coli with the complex enzyme-hosting capability of yeast. pnas.org

| Platform | Product | Titer/Yield | Key Enzymes/Strategy |

| E. coli fermentation | (R,S)-reticuline | 2.0 mg/L | MAO, NCS, 6OMT, CNMT, 4′OMT; Substrate: Dopamine |

| In vitro enzymatic synthesis using E. coli extracts | (S)-reticuline | 55 mg/L | Crude enzymes from transgenic E. coli; Substrate: Dopamine |

| Co-culture (E. coli + S. cerevisiae) | Magnoflorine | 7.2 mg/L | E. coli produces reticuline; Yeast expresses CYP80G2 and CNMT |

| Co-culture (E. coli + S. cerevisiae) | (S)-scoulerine | 8.3 mg/L | E. coli produces reticuline; Yeast expresses BBE |

Strategies for Enhancing Selectivity and Yield in Engineered Pathways

A variety of metabolic engineering strategies have been employed to increase the efficiency, selectivity, and final titer of BIA production in microbial hosts. researchgate.netfrontiersin.org One of the most effective approaches is the systematic screening and "tuning" of biosynthetic enzymes. nih.govcaltech.edu Since the catalytic efficiency of enzymes like methyltransferases and cytochrome P450s can vary significantly depending on their plant origin, testing different enzyme variants allows for the selection of the most active and specific catalysts for the desired reaction. nih.govcaltech.edu This enzyme tuning, combined with the optimization of expression levels by adjusting gene copy numbers, has been shown to substantially improve product yields. nih.gov

Another critical strategy involves modifying the host's native metabolism to increase precursor availability and reduce the formation of undesired byproducts. For example, a major breakthrough in (S)-reticuline production in yeast, which resulted in a titer of 4.6 g/L, was achieved by deleting seven host oxidoreductase genes. nih.gov These native enzymes were found to competitively consume the key precursor 4-HPAA, diverting it away from the BIA pathway. nih.gov By eliminating these competing reactions, metabolic flux was more effectively channeled towards the desired product. nih.gov

| Strategy | Target | Result | Mechanism |

| Enzyme Tuning | Pathway efficiency | Identification of optimal enzyme variants | Screening enzymes from different plant sources and adjusting expression levels. |

| Host Metabolism Modification | Precursor availability | 4.6 g/L (S)-reticuline titer in yeast | Deletion of seven native oxidoreductase genes that compete for the 4-HPAA precursor. |

| Pathway Rerouting | Product selectivity | Improved selectivity and 4.8 g/L (S)-reticuline titer | Switched from a 4-HPAA intermediate to a 3,4-dHPAA intermediate using monoamine oxidase A (MAO), avoiding off-pathway product formation. |

| Yield Enhancement | Overall process efficiency | Over 40% yield increase (to 24 mg/g sucrose) | The more selective (S)-norlaudanosoline route proved to be more efficient. |

Structure Activity Relationship Sar Studies of 4 Benzylisoquinolin 1 2h One Derivatives

Impact of Substituent Modifications on Biological Potency

The biological activity of 4-benzylisoquinolin-1(2H)-one derivatives can be significantly modulated by the nature and position of substituents on both the isoquinolinone core and the pendant benzyl (B1604629) ring. Research into related isoquinoline (B145761) and quinolinone structures provides valuable insights into these relationships.

Modifications to the isoquinolinone nucleus have been shown to be critical for biological activity. For instance, in a series of substituted isoquinolin-1-ones, the introduction of an O-(3-hydroxypropyl) group was found to significantly enhance antitumor activity, suggesting that the presence and nature of substituents at this position can have a substantial impact on potency. While this study was not on the 4-benzyl scaffold specifically, it highlights the importance of substitution on the isoquinolinone ring system.

Regarding the benzyl moiety, studies on related benzylisoquinoline alkaloids have demonstrated that substitutions on the benzyl ring play a pivotal role in determining the pharmacological profile. For example, in a study of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivatives, the presence and position of substituents on the benzyl ring were crucial for their antibacterial activity. Specifically, compounds with certain substitution patterns on the benzyl tail exhibited significant activity against tetracycline-resistant MRSA.

Furthermore, the electronic properties of the substituents can have a profound effect. In a study of substituted benzylthioquinolinium iodides, it was observed that electron-withdrawing groups on the phenyl ring generally led to increased potency against C. neoformans. This suggests that modulating the electronic character of the benzyl ring in this compound derivatives could be a key strategy for enhancing their biological effects.

The following table summarizes the general SAR trends observed in related isoquinoline and quinolinone derivatives, which can be extrapolated to the this compound scaffold.

| Modification Area | Substituent Type | Observed Impact on Potency |

| Isoquinolinone Core | O-alkylation (e.g., O-(3-hydroxypropyl)) | Increased antitumor activity in related isoquinolin-1-ones. |

| Benzyl Ring | Hydroxy and Benzyloxy groups | Showed interesting antibacterial activity in 1-benzyl-tetrahydroisoquinolines. |

| Benzyl Ring | Electron-withdrawing groups (e.g., cyano) | Enhanced antifungal activity in benzylthioquinolinium iodides. |

| Benzyl Ring | N-methylation | Reduced antioxidative effect in related aporphines. |

Stereochemical Influence on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological macromolecules, which are themselves chiral. For this compound derivatives, the benzylic carbon at position 4 can be a stereocenter, leading to the existence of enantiomers. The differential pharmacological activities of these stereoisomers are a well-established phenomenon in drug action.

The interaction of a chiral drug with its biological target is often stereospecific, meaning that one enantiomer may exhibit significantly higher affinity and/or efficacy than the other. This is because the binding site of a receptor or enzyme has a specific three-dimensional geometry, and only one enantiomer may fit optimally.

In the context of benzylisoquinoline alkaloids, the stereochemistry at the C1 position (analogous to the C4 position in 4-benzylisoquinolin-1(2H)-ones) is known to be a key determinant of biological activity. For instance, the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines is a major focus in the development of these compounds as therapeutic agents, underscoring the importance of stereochemistry. Molecular modeling studies of 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that the absolute configuration (S or R) of the chiral center dramatically affects the molecule's ability to fit into the receptor binding site. In one study, the (S)-enantiomer of a 1-phenyl-tetrahydroisoquinoline derivative was found to be the more active enantiomer, demonstrating a better fit with the target receptor model.

The differential activity of stereoisomers can be summarized in the following table, based on general principles and findings in related compound classes.

| Stereochemical Aspect | Influence on Pharmacological Profile |

| Presence of a Chiral Center | Leads to the existence of enantiomers which can have different biological activities, potencies, and metabolic fates. |

| Absolute Configuration (R/S) | One enantiomer often exhibits significantly higher affinity for the biological target due to a better three-dimensional fit. |

| Receptor Interaction | The specific spatial arrangement of substituents around the chiral center dictates the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. |

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound derivatives is essential for designing new molecules with improved affinity and selectivity for their targets.

Based on the general structure of this compound and SAR studies of related heterocyclic compounds, several key pharmacophoric features can be proposed:

Aromatic Rings: The isoquinolinone core and the benzyl group provide two aromatic regions that can engage in π-π stacking or hydrophobic interactions with the target protein. The relative orientation of these two rings is likely crucial for optimal binding.

Hydrogen Bond Acceptor: The carbonyl group at position 1 of the isoquinolinone ring is a strong hydrogen bond acceptor, which can form a critical interaction with a hydrogen bond donor group on the receptor.

Hydrogen Bond Donor: The N-H group at position 2 of the isoquinolinone ring can act as a hydrogen bond donor, providing another key interaction point.

Hydrophobic Features: The benzyl group itself and any alkyl or other nonpolar substituents can contribute to hydrophobic interactions within the binding pocket.

Molecular modeling studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have identified key distances between pharmacophoric atoms that correlate with biological activity. These include the distance between the phenyl or benzyl centroid and the ammonium (B1175870) hydrogen, the distance between a halogen substituent and the nitrogen atom, and the distance of the nitrogen atom above or below the plane of the isoquinoline aromatic ring. These findings suggest that the precise spatial arrangement of these features is critical for activity.

The key pharmacophoric features for this compound derivatives can be summarized in the following table.

| Pharmacophoric Feature | Potential Role in Target Interaction |

| Aromatic Ring (Isoquinolinone) | π-π stacking, hydrophobic interactions. |

| Aromatic Ring (Benzyl) | π-π stacking, hydrophobic interactions; position and electronic nature of substituents are critical. |

| Hydrogen Bond Acceptor (C=O at C1) | Forms hydrogen bonds with receptor's hydrogen bond donors. |

| Hydrogen Bond Donor (N-H at N2) | Forms hydrogen bonds with receptor's hydrogen bond acceptors. |

| Hydrophobic Moieties | Engage in van der Waals and hydrophobic interactions within the binding pocket. |

Computational Chemistry and in Silico Investigations of 4 Benzylisoquinolin 1 2h One

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of a ligand (like 4-Benzylisoquinolin-1(2H)-one) within the active site of a target protein.

In practice, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the protein's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

For instance, in silico studies on related benzylisoquinoline alkaloids, such as boldine (B1667363) and berberine (B55584), have utilized molecular docking to investigate their potential as anticancer and antidiabetic agents. nih.govnih.gov These studies docked the alkaloids and their metabolites into the active sites of target enzymes like telomerase (TERT) and protein tyrosine phosphatase 1B (PTP-1B), revealing favorable binding scores and interactions with key catalytic residues. nih.govnih.gov Similarly, other benzylisoquinoline alkaloids have been docked against the main protease (Mpro) of SARS-CoV-2 to assess their potential as antiviral agents. nih.gov

A hypothetical molecular docking study for this compound would follow a similar procedure. The compound's structure would be optimized and then docked against a panel of relevant biological targets. The resulting docking scores and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) would provide a preliminary assessment of its potential biological activity.

Table 1: Example Molecular Docking Scores for Benzylisoquinoline Alkaloids Against Various Targets This table presents data from related compounds to illustrate the application of molecular docking, as specific data for this compound is not available.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Berberine | SARS-CoV-2 3CLpro | -7.3 | mdpi.com |

| Tetrandrine (B1684364) | SARS-CoV-2 S1 Subunit | -72.96 (Libdock Score) | mdpi.com |

| Cepharanthine (B1668398) | SARS-CoV-2 S1 Subunit | -106.74 (Libdock Score) | mdpi.com |

| N-methylisococlaurine | SLC27A4 | < -5.0 | mdpi.com |

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. There are two main approaches: ligand-based and structure-based modeling. mdpi.com

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown, but a set of active and inactive molecules is available. The model is built by superimposing the active compounds and extracting the common chemical features responsible for their activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. mdpi.com

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein complexed with a ligand is available, a pharmacophore model can be generated directly from the interactions observed in the binding site. This approach defines the key interaction points between the ligand and the protein, providing a more precise template for designing new molecules.

For a compound like this compound, a ligand-based model could be developed if a series of its analogs with known activities were synthesized and tested. The resulting model would highlight the critical structural features—perhaps the hydrogen-bonding capability of the lactam oxygen, the aromatic nature of the benzyl (B1604629) and isoquinoline (B145761) rings, and their spatial relationship—required for activity. This model could then be used to screen large compound libraries for new potential hits.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the stability of a docked complex and understanding the conformational changes that may occur upon binding.

In an MD simulation, the docked complex of this compound and its target protein would be placed in a simulated physiological environment (typically a box of water molecules with ions). The forces between atoms are calculated, and Newton's laws of motion are applied to predict how the atoms will move over a specific period, usually nanoseconds to microseconds.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions.

Studies on other complex molecules often utilize MD simulations for 100 nanoseconds or more to confirm the stability of the interactions predicted by docking. nih.gov For example, simulations of a coumarin (B35378) molecule bound to the SARS-CoV-2 Mpro showed a stable RMSD, indicating robust and sustained binding within the active site. nih.gov A similar analysis for this compound would be critical to validate any promising docking results.

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. It is a cost-effective alternative to high-throughput screening. Virtual screening can be performed using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach uses a known active molecule or a pharmacophore model as a query to search for other compounds with similar properties or features in a database. mdpi.com

Structure-Based Virtual Screening (SBVS): This method involves docking a large number of compounds from a library into the 3D structure of a biological target. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for further experimental testing. mdpi.com

To discover novel analogues of this compound, one could use its chemical structure as a query for a similarity search in large chemical databases like ZINC or PubChem. Alternatively, if a reliable pharmacophore model has been developed as described in section 6.2, it could be used as a 3D query to filter these databases for molecules that match the required chemical features. researchgate.net The resulting hits would be structurally diverse compounds that retain the key characteristics necessary for biological activity, providing a foundation for the development of new and potentially more potent therapeutic agents.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies

The complex structures of many BIAs make their traditional chemical synthesis challenging, often resulting in low yields and requiring stereogenic control. mdpi.com Future research will likely focus on developing more efficient and scalable "green" synthetic routes for 4-Benzylisoquinolin-1(2H)-one, moving beyond classical methods.

Emerging strategies that could be applied include:

Enzymatic and Chemo-enzymatic Synthesis : Fully enzymatic and chemo-enzymatic approaches are gaining significant attention for BIA production. mdpi.com Key enzymes such as norcoclaurine synthase (NCS), which catalyzes the crucial Pictet-Spengler condensation to form the BIA core, could be harnessed. oup.comnih.gov The development of novel biocatalysts or the engineering of existing enzymes could provide a highly selective and environmentally friendly route to the 4-benzylisoquinoline (B11886311) scaffold.

Asymmetric Catalysis : Methods like the asymmetric Pictet-Spengler reaction, which allows for the enantioselective synthesis of the BIA skeleton, are critical for producing specific stereoisomers that may have distinct biological activities. mdpi.com

Novel Cyclization Methods : Research into new catalytic systems, such as the Bischler-Napieralski cyclization/reduction sequence, offers alternative pathways to the core tetrahydroisoquinoline structure, which can be a precursor to the target compound. nih.gov Adapting these next-generation methods will be crucial for the efficient and controlled synthesis of this compound for biological screening and development.

Advanced Biotechnological Approaches for Sustainable Production

The isolation of BIAs from natural plant sources is often inefficient due to low accumulation levels, slow plant growth, and high extraction costs. researchgate.netmdpi.com Synthetic biology and metabolic engineering offer a transformative and sustainable alternative for the production of this compound. frontiersin.orgnih.gov The heterologous reconstruction of BIA biosynthetic pathways in microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae has shown immense potential for cost-effective and scalable production from simple feedstocks like glucose. frontiersin.orgnih.govnih.gov

Key advancements in this area include:

Pathway Reconstruction : The entire biosynthetic pathway from the precursor L-tyrosine to the key BIA intermediate (S)-reticuline has been successfully engineered in microbes. frontiersin.orgpnas.org This involves expressing a cascade of plant-derived enzymes. Future work could focus on identifying and assembling the specific enzymatic machinery required to produce the 4-benzylisoquinoline scaffold.

Enzyme Engineering and Discovery : A major challenge in microbial BIA production is the functional expression of complex plant enzymes, particularly cytochrome P450s. frontiersin.orgnih.gov Continued research into enzyme engineering, such as modifying P450s to be active in prokaryotic hosts, and the discovery of novel, more robust enzymes through genome mining will be essential. frontiersin.orgnih.gov

Host Optimization : Enhancing precursor supply through the modification of the host's central metabolism and improving product titers are key goals. frontiersin.org Techniques like co-culture systems, where different parts of the pathway are split between E. coli and yeast, have been used to overcome metabolic bottlenecks. pnas.org

| Enzyme | Abbreviation | Function | Source Organism Example |

|---|---|---|---|

| Norcoclaurine Synthase | NCS | Catalyzes the first committed step: condensation of dopamine (B1211576) and 4-HPAA. oup.com | Coptis japonica nih.gov |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine. frontiersin.org | Papaver somniferum researchgate.net |

| Coclaurine N-methyltransferase | CNMT | N-methylates coclaurine. frontiersin.org | Coptis japonica mdpi.com |

| N-methylcoclaurine 3'-hydroxylase | NMCH | A cytochrome P450 that hydroxylates N-methylcoclaurine. researchgate.net | Papaver somniferum researchgate.net |

| Berberine (B55584) Bridge Enzyme | BBE | Catalyzes ring formation to produce (S)-scoulerine from (S)-reticuline. frontiersin.orgresearchgate.net | Eschscholzia californica frontiersin.org |

Exploration of Novel Molecular Targets and Therapeutic Applications

The BIA chemical scaffold is associated with a wide spectrum of pharmacological activities, suggesting that this compound is a promising candidate for drug discovery. nih.gov The broader isoquinoline (B145761) alkaloid class has yielded compounds with antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.gov For instance, the simple 1-benzylisoquinoline (B1618099) papaverine (B1678415) acts as a non-specific vasodilator, while related compounds from Argemone mexicana show antimicrobial, cytotoxic, and antimalarial properties. oup.comnih.govoup.com

Future research should focus on systematically screening this compound to identify its unique bioactivities. Promising areas for investigation include:

Vasodilation and Cardiovascular Effects : A study on the related 2-benzylisoquinolin-1(2H)-one isomer class identified potent vasodilative and antihypertensive agents, suggesting the isoquinolin-1-one core is a privileged scaffold for cardiovascular targets. nih.gov

Metabolic Diseases : Certain BIAs have demonstrated hypolipidemic (cholesterol-lowering) effects. pnas.orgmdpi.com An integrated study on alkaloids from Nelumbinis folium identified key molecular targets in lipid metabolism, such as PPARA and CPT1A, through molecular docking. mdpi.com This provides a clear strategy for investigating the potential of this compound in treating metabolic disorders.

Anticancer Activity : Many BIAs, such as sanguinarine (B192314) and berberine, have been investigated as potential anticancer drugs due to their ability to interact with targets like DNA G-quadruplexes. oup.comoup.com

| Therapeutic Area | Example BIA Compound | Reported Activity |

|---|---|---|

| Analgesia | Morphine, Codeine | Narcotic analgesic. researchgate.netoup.com |

| Antimicrobial | Berberine, Sanguinarine | Antibacterial and antimicrobial agent. researchgate.netoup.com |

| Anticancer | Noscapine, Cepharanthine (B1668398) | Antitussive and potential anticancer drug. researchgate.netnih.gov |

| Vasodilation | Papaverine | Direct action on smooth muscle. oup.comoup.com |

| Hypolipidemic | N-methylisococlaurine | Lipid-lowering effects. mdpi.com |

| Anti-HIV | Various | Activity against the human immunodeficiency virus. mdpi.com |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Understanding how a novel compound like this compound exerts its biological effects requires a holistic, systems-level approach. The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for elucidating mechanisms of action and identifying molecular targets without prior bias. biobide.com The integration of these technologies has already accelerated the discovery of new BIA biosynthetic genes and is now being applied to understand their pharmacological effects. oup.comnih.govnih.gov

Future applications of omics for studying this compound include:

Target Identification : By treating cells or model organisms with the compound and analyzing changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify pathways and specific molecular targets that are modulated. biobide.com

Mechanism of Action : A powerful example of this approach involved using RNA-Seq (a transcriptomics method) combined with plasma pharmacochemistry and molecular docking to uncover the hypolipidemic mechanism of alkaloids from Nelumbinis folium. mdpi.com This study identified differentially expressed genes and confirmed their involvement in pathways like the PPAR signaling pathway, which is crucial for lipid metabolism. mdpi.com A similar integrated strategy could be applied to this compound to provide a comprehensive understanding of its biological function.

Biosynthetic Pathway Discovery : If this compound is found in a natural source, comparative transcriptomics and metabolomics of producing versus non-producing plants or tissues can rapidly identify the candidate genes responsible for its unique structure. nih.gov

By leveraging these emerging avenues, the scientific community can systematically unlock the synthetic routes, sustainable production methods, and therapeutic potential of this compound, potentially adding a valuable new member to the pharmacopeia of benzylisoquinoline alkaloids.

Q & A

Basic: What are the optimal synthetic routes for 4-Benzylisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound derivatives typically involves acid/base-catalyzed cyclization of substituted 2′-aminochalcones or microwave-assisted protocols. For example, microwave irradiation with InCl₃ (20 mol%) as a catalyst reduces reaction times to 5 minutes and improves yields (~63%) compared to traditional thermal methods . Solvent selection (e.g., CH₂Cl₂/di-isopropylether) and crystallization conditions are critical for isolating high-purity crystals. Reaction optimization should include screening catalysts (e.g., Lewis acids) and monitoring via TLC or HPLC to minimize side products .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and tautomeric states (e.g., ketone vs. enol forms).

- Fluorescence spectroscopy : Evaluates electronic properties, particularly for derivatives with two-photon absorption capabilities .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns for structural elucidation .

Advanced: How can the acetylcholinesterase inhibitory activity of this compound derivatives be systematically evaluated?

Methodological Answer:

Enzyme assays : Use Ellman’s method to measure acetylcholinesterase (AChE) inhibition via thiocholine production, monitored at 412 nm .

Structure-activity relationship (SAR) studies : Introduce substituents (e.g., acyl groups at position 2) and correlate steric/electronic effects with IC₅₀ values. Derivatives like 2-benzoyl-1,2-dihydroisoquinolin-3(4H)-one show enhanced activity due to improved binding affinity .

Molecular docking : Simulate interactions with AChE’s catalytic site (e.g., π-π stacking with Trp86) to rationalize experimental data .

Advanced: How can discrepancies in reported biological activities of this compound derivatives be resolved?

Methodological Answer:

Comparative purity analysis : Use HPLC or elemental analysis to verify compound integrity, as impurities (e.g., unreacted intermediates) may skew bioactivity results .

Standardized assay protocols : Control variables like enzyme source (human vs. electric eel AChE) and buffer conditions (pH, ionic strength) .

Meta-analysis : Cross-reference crystallographic data (e.g., dihedral angles of substituents) with biological outcomes to identify structural determinants of activity .

Basic: What methods are recommended for determining the crystal structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Collect data at 293 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL or WinGX, achieving R-factors < 0.07 .

- Hydrogen-bond analysis : Identify intermolecular interactions (e.g., N–H⋯O or π-π stacking) using software like DIAMOND to explain packing motifs .

Advanced: What experimental approaches are used to study the non-linear optical properties of this compound?

Methodological Answer:

- Z-scan technique : Quantify two-photon absorption (TPA) cross-sections using femtosecond laser pulses. Derivatives with extended conjugation (e.g., benzyl substituents) exhibit enhanced TPA due to charge-transfer transitions .

- Computational modeling : Apply TD-DFT to predict excited-state properties and correlate with experimental fluorescence spectra .

- Crystal engineering : Modify substituents to optimize molecular hyperpolarizability (β) for non-linear optical (NLO) applications .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed reaction logs : Document catalyst loading, solvent ratios, and temperature profiles. For example, InCl₃-catalyzed reactions require strict anhydrous conditions .

- Crystallization standardization : Use slow evaporation from binary solvent systems (e.g., CHCl₃/hexane) to obtain phase-pure crystals .

- Peer validation : Share synthetic protocols via platforms like ChemRxiv or replicate methods from crystallography-deposited CIF files .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

Methodological Answer:

Protecting groups : Temporarily block reactive sites (e.g., ketone at position 1) using trimethylsilyl (TMS) groups during alkylation/acylation .

Microwave-assisted synthesis : Enhance reaction efficiency for sterically crowded derivatives by reducing activation energy .

Computational pre-screening : Use molecular mechanics (MMFF94) to predict feasible substitution patterns before experimental trials .

Basic: How is the purity of this compound validated in pharmacological studies?

Methodological Answer:

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) and C18 columns to resolve impurities. Acceptable purity thresholds are ≥95% .

- Melting point analysis : Compare observed mp with literature values (e.g., 244–245°C for hydrochloride salts) .

- Spectroscopic consistency : Ensure ¹H NMR integrals align with theoretical proton counts .

Advanced: How do solvent effects influence the tautomeric equilibrium of this compound?

Methodological Answer:

Solvatochromic studies : Monitor UV-Vis shifts in polar vs. non-polar solvents. Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding .

Variable-temperature NMR : Detect tautomer ratios by observing keto/enol proton signals at different temperatures .

Theoretical calculations : Use Gaussian09 to compute solvent-dependent Gibbs free energy differences between tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.